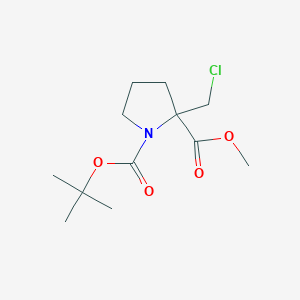
1-Tert-butyl 2-methyl 2-(chloromethyl)pyrrolidine-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Tert-butyl 2-methyl 2-(chloromethyl)pyrrolidine-1,2-dicarboxylate” is a chemical compound with the CAS Number: 1415562-66-1 . It has a molecular weight of 277.75 . It is a solid substance stored at room temperature .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 277.75 . More specific physical and chemical properties like melting point, boiling point, and solubility were not found in the search results .Applications De Recherche Scientifique
Asymmetric Synthesis and Antithrombin Activity
- Enantioselective Synthesis: The compound is utilized in enantioselective synthesis processes. For instance, it has been used in the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, which are important in producing chiral compounds (Chung et al., 2005).
- Potential Antithrombin Activity: The enantiomers of the compound have been synthesized with significant enantiomeric excess and have shown potential as thrombin inhibitors in molecular docking studies (Ayan et al., 2013).
Solution-phase Synthesis and Structural Analysis
- N(4´)-Substituted Di-tert-butyl Synthesis: This compound plays a role in the solution-phase synthesis of various pyrrolidine derivatives, showcasing its versatility in synthetic organic chemistry (Svete et al., 2010).
- Structural Studies: Structural analysis through X-ray crystallography has been conducted on related compounds, indicating its significance in understanding molecular conformation and interactions (Weber et al., 1995).
Electron Spin Relaxation and Catalytic Applications
- Electron Spin Relaxation: The compound is integral in the study of electron spin relaxation properties, particularly in hydrophilic tetracarboxylate ester pyrroline nitroxides (Huang et al., 2016).
- Alkoxycarbonylation of Alkenes: Its derivatives have been used as catalysts in the alkoxycarbonylation of alkenes, demonstrating its potential in industrial and synthetic applications (Dong et al., 2017).
Conformational Studies and Antiinflammatory Activities
- Conformational Behavior: Studies on the conformational behavior of pyrrolidine derivatives, which include this compound, help in understanding the impact of molecular arrangements in chemical reactions (Hernández et al., 2013).
- Antiinflammatory Activities: Derivatives of this compound have been synthesized and evaluated for antiinflammatory activities, indicating its potential in medicinal chemistry (Ikuta et al., 1987).
Mécanisme D'action
The mechanism of action for this compound is not specified in the search results. The mechanism of action generally refers to how a compound interacts at the molecular level, often in a biological context. This information may not be available if the compound hasn’t been studied in a biological or chemical context .
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray as a precautionary measure (P261) .
Orientations Futures
Propriétés
IUPAC Name |
1-O-tert-butyl 2-O-methyl 2-(chloromethyl)pyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO4/c1-11(2,3)18-10(16)14-7-5-6-12(14,8-13)9(15)17-4/h5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMCDPQKIZDLLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CCl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

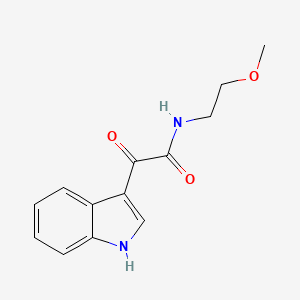
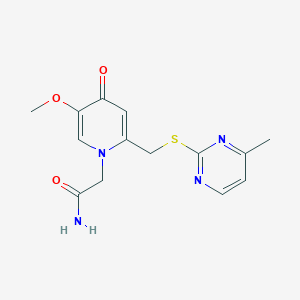
![Methyl 2-[1-oxo-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxyacetate](/img/structure/B2685706.png)

![N-(4-methoxyphenyl)-2-{7-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl}acetamide](/img/structure/B2685710.png)
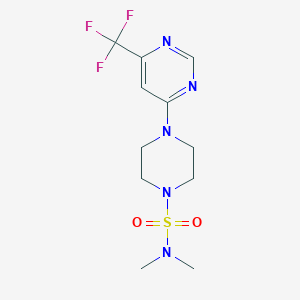
![(3-Ethyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2685714.png)

![5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxylic acid](/img/structure/B2685716.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2685717.png)
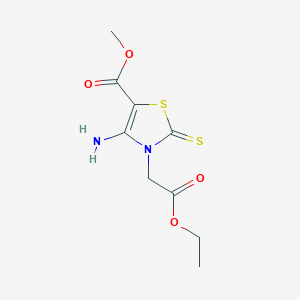
![6-(4-Butylphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2685722.png)
![N-([2,3'-bipyridin]-5-ylmethyl)thiophene-3-carboxamide](/img/structure/B2685724.png)
![1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2685725.png)